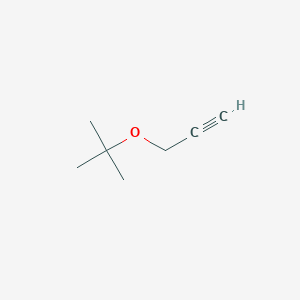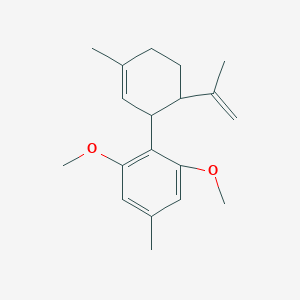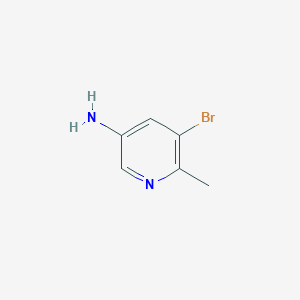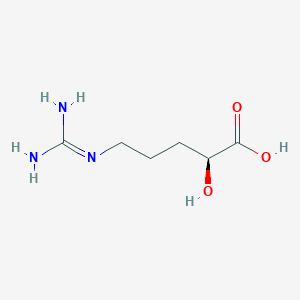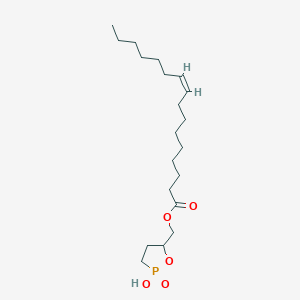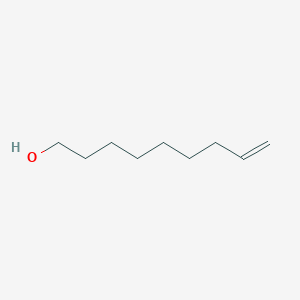
8-Nonen-1-ol
Übersicht
Beschreibung
8-Nonen-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 142.24 and a linear formula of C9H18O .
Synthesis Analysis
This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A, which has cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells .Molecular Structure Analysis
The molecular formula of this compound is C9H18O . Its average mass is 142.239 Da and its mono-isotopic mass is 142.135757 Da .Chemical Reactions Analysis
This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
This compound is a clear liquid . It has a boiling point of 134 °C at 20 mmHg and a melting point of -7 °C . The density of this compound is 0.85g/cm3 .Wissenschaftliche Forschungsanwendungen
Medizin: Biochemisches Assay-Reagenz
8-Nonen-1-ol dient als biochemisches Assay-Reagenz, insbesondere in der Life-Science-Forschung. Es wird als biologisches Material oder organische Verbindung zur Untersuchung von Zellprozessen und biochemischen Stoffwechselwegen verwendet . Seine Rolle bei der Verbesserung der Aufnahme von Fluorophoren in Bakterien und Säugetierzellen ist entscheidend für die Visualisierung und Untersuchung von Zellkomponenten unter einem Mikroskop .
Landwirtschaft: Synthese von Chlorosulfolipid
In der Landwirtschaft wird this compound bei der Synthese von Chlorosulfolipid (+)-Danicalipin A eingesetzt. Diese Verbindung zeigt eine Zytotoxizität gegenüber verschiedenen Säugetierzelllinien, die zur Entwicklung von Schädlingsbekämpfungsstrategien genutzt werden kann, die auf zellulärer Ebene auf Schädlinge abzielen .
Industrielle Anwendungen: Arbeitssicherheit und -handhabung
In der Industrie ist this compound aufgrund seiner Sicherheits- und Handhabungseigenschaften von Bedeutung. Es ist eine brennbare Flüssigkeit mit spezifischen Anforderungen an Lagerung und Entsorgung. Das Verständnis seiner physikalischen und chemischen Eigenschaften ist für seine sichere industrielle Verwendung unerlässlich, insbesondere bei Fertigungsprozessen, bei denen hohe Temperaturen oder potenzielle Zündquellen auftreten können .
Umweltwissenschaften: Toxizität und Gefahreninformationen
Die Umweltbelastung von this compound wird anhand seiner Toxizität und Gefahreninformationen untersucht. Forscher beurteilen die potenziellen Risiken für die Umweltgesundheit, was für die Entwicklung von Vorschriften und Sicherheitsvorkehrungen für die Verwendung und Entsorgung unerlässlich ist .
Lebensmitteltechnologie: Wichtige Aromaverbindung
In der Lebensmitteltechnologie wird this compound als eine der wichtigsten Aromaverbindungen in der Honigmelone identifiziert. Seine Interaktion mit anderen Verbindungen verstärkt das Gesamtarom der Frucht, was für die Lebensmittelaromatisierung und die Entwicklung künstlicher Aromastoffe von Bedeutung ist .
Materialwissenschaften: Forschung zu biologischen Materialien
Schließlich wird this compound in den Materialwissenschaften als biologisches Material in der Forschung verwendet. Seine Eigenschaften werden analysiert, um neue Materialien mit gewünschten biologischen Aktivitäten zu entwickeln, die Anwendung bei der Herstellung biokompatibler Materialien für medizinische Geräte oder Implantate finden können .
Safety and Hazards
8-Nonen-1-ol is combustible . The safety information includes the following precautionary statements: Keep away from heat/sparks/open flames/hot surfaces. No smoking. Wear protective gloves/ eye protection/ face protection. In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish. Store in a well-ventilated place. Keep cool .
Wirkmechanismus
Target of Action
It is known to be a reactant in the synthesis of chlorosulfolipid (+)-danicalipin a .
Mode of Action
It is known to be involved in the synthesis of chlorosulfolipid (+)-danicalipin A
Biochemical Pathways
It is known to play a role in the synthesis of chlorosulfolipid (+)-danicalipin A , which suggests it may be involved in lipid metabolism or related pathways.
Result of Action
8-Nonen-1-ol is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . This compound has been reported to have cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells . This suggests that this compound, as a precursor, may indirectly influence these cellular effects.
Biochemische Analyse
Biochemical Properties
It is known to be a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . This compound has shown cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells
Cellular Effects
Its role in the synthesis of chlorosulfolipid (+)-danicalipin A suggests that it may influence cell function
Molecular Mechanism
It is known to participate in the synthesis of chlorosulfolipid (+)-danicalipin A
Eigenschaften
IUPAC Name |
non-8-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGFCVJJLGSFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454905 | |
| Record name | 8-Nonen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13038-21-6 | |
| Record name | 8-Nonen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | non-8-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-nonen-1-ol acetate eliciting a strong electrophysiological response in male Manduca sexta at low concentrations?
A1: The research paper demonstrates that this compound acetate, when tested at a very low concentration (10^-0 µg), elicited a notable electrophysiological response in male Manduca sexta moths. [] This suggests that male M. sexta possess olfactory receptors highly sensitive to this compound. Such sensitivity could indicate that this compound acetate, or a structurally similar compound, plays a role in the mating behavior of this species, potentially acting as a pheromone or pheromone component. This finding opens avenues for further investigation into the use of this compound acetate, and related compounds, in pest management strategies targeting M. sexta populations, such as mating disruption or attract-and-kill techniques.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


